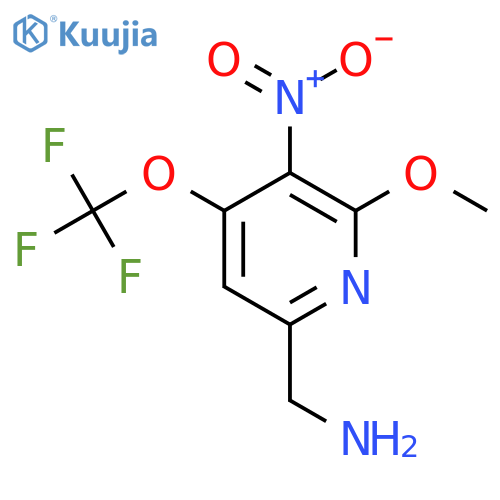

Cas no 1804358-89-1 (6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine)

1804358-89-1 structure

商品名:6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine

CAS番号:1804358-89-1

MF:C8H8F3N3O4

メガワット:267.16203212738

CID:4839052

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H8F3N3O4/c1-17-7-6(14(15)16)5(18-8(9,10)11)2-4(3-12)13-7/h2H,3,12H2,1H3

- InChIKey: SPPMHAKERVRZRQ-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC(CN)=NC(=C1[N+](=O)[O-])OC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 296

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 103

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029087216-1g |

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine |

1804358-89-1 | 97% | 1g |

$1,475.10 | 2022-04-02 |

6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

1804358-89-1 (6-(Aminomethyl)-2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬